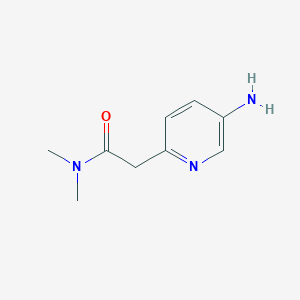

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APDMA and is known for its unique properties that make it suitable for a wide range of scientific studies. In

科学的研究の応用

Anti-Fibrosis Activity

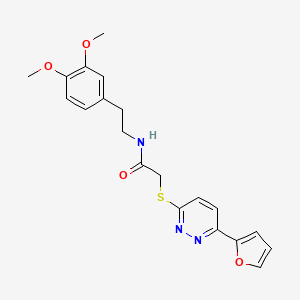

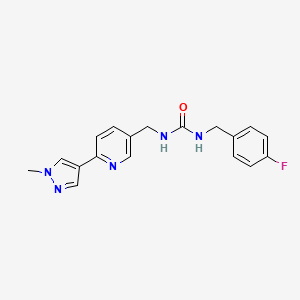

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide: derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. The derivatives exhibit better anti-fibrotic activities than some existing drugs, indicating their potential as novel anti-fibrotic agents .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Development of High-Performance Polymers

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide: is used in the synthesis of polyimides with enhanced dielectric constants, which are crucial for developing high-performance polymers. These polymers exhibit superior thermal and mechanical properties, making them suitable for applications such as high-temperature capacitors .

Coordination Chemistry

The compound is employed in the construction of metal coordination complexes. Specifically, it has been used to synthesize Cu(II)-crosslinked polyimides, which demonstrate increased dielectric, thermal, and mechanical properties. This application is significant in the field of coordination chemistry and materials science .

Microwave-Assisted Organic Synthesis

It is involved in microwave-assisted organic synthesis, a method that is gaining popularity due to its efficiency and environmental friendliness. The compound can be used in solvent- and catalyst-free synthesis under microwave irradiation, which is a cleaner and more sustainable approach .

Pharmaceutical Drug Development

Derivatives of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide are found in the structure of various pharmaceutical drugs. These derivatives are known for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They are also used as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

作用機序

Target of Action

Related compounds such as 2-aminopyridine derivatives have been reported to have potential biological activities

Mode of Action

The exact mode of action of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function or structure .

Biochemical Pathways

Related compounds such as 2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Related compounds have been reported to exhibit biological activities, suggesting that this compound may also produce significant molecular and cellular effects .

特性

IUPAC Name |

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)5-8-4-3-7(10)6-11-8/h3-4,6H,5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPJXDFUPMROHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=NC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)